molecular formula C22H46O6S B14316126 5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL CAS No. 111290-11-0

5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL

Cat. No.: B14316126
CAS No.: 111290-11-0
M. Wt: 438.7 g/mol
InChI Key: IUHYBYVJRCZCOM-UHFFFAOYSA-N
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Description

5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL is a complex organic compound characterized by its unique structure, which includes multiple ether and thioether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Etherification: Formation of ether linkages through the reaction of alcohols with alkyl halides in the presence of a base.

    Thioether Formation: Introduction of sulfur atoms via nucleophilic substitution reactions using thiols and alkyl halides.

    Methylation: Addition of methyl groups through reactions with methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL undergoes various chemical reactions, including:

    Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ether or thioether groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiols, amines, alkoxides.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Compounds: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ether and thioether chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL involves its interaction with molecular targets through its ether and thioether groups. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors. The compound’s unique structure allows it to form stable complexes with metal ions, which can further influence its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL is unique due to its multiple ether and thioether linkages, which confer distinct chemical properties and reactivity. Unlike similar compounds, it can form stable complexes with metal ions and undergo a wide range of chemical reactions, making it valuable for various applications in research and industry.

Properties

CAS No.

111290-11-0

Molecular Formula

C22H46O6S

Molecular Weight

438.7 g/mol

IUPAC Name

1-[1-[1-[1-[1-(1-butylsulfanylpropan-2-yloxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-ol

InChI

InChI=1S/C22H46O6S/c1-8-9-10-29-16-22(7)28-15-21(6)27-14-20(5)26-13-19(4)25-12-18(3)24-11-17(2)23/h17-23H,8-16H2,1-7H3

InChI Key

IUHYBYVJRCZCOM-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(C)OCC(C)OCC(C)OCC(C)OCC(C)OCC(C)O

Origin of Product

United States

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